2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol

Description

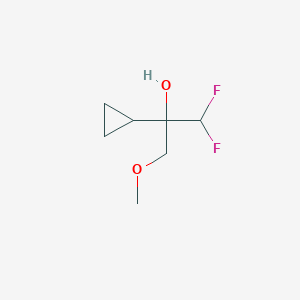

2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol is a fluorinated secondary alcohol featuring a cyclopropyl substituent and a methoxy group. Its molecular structure combines steric complexity (cyclopropyl ring) with electronic modulation via fluorine atoms and a methoxy group.

Properties

IUPAC Name |

2-cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-11-4-7(10,6(8)9)5-2-3-5/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWCOLHFUKTCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CC1)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the fluorination of a cyclopropyl-containing alcohol followed by methoxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: In medicinal chemistry, this compound may be explored for its pharmacological properties. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Fluorinated Nucleoside Analogues (e.g., 2',2'-Difluorodeoxycytidine, dFdC)

Structural Similarities :

- Fluorine Substituents : Both dFdC and the target compound incorporate difluoro groups. In dFdC, fluorination enhances metabolic stability and influences DNA polymerase interactions .

- Impact on Bioactivity : dFdC’s difluoro groups increase its incorporation into DNA, leading to chain termination and cytotoxicity . By analogy, the difluoro substituents in the target compound may modulate electronic properties or steric hindrance, affecting binding to biological targets.

Key Differences :

- Backbone Structure: dFdC is a nucleoside analog with a sugar-phosphate backbone, whereas the target compound is a propanol derivative. This distinction implies divergent biological targets (e.g., DNA synthesis vs. enzyme inhibition or receptor modulation).

Cyclopropyl-Containing Compounds (e.g., 2-Cyclopropyl-1,8-Naphthyridine Derivatives)

Structural Similarities :

- Cyclopropyl Group : Both the target compound and naphthyridine derivatives (e.g., 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines) feature a cyclopropyl moiety. Cyclopropane rings introduce rigidity and strain, which can enhance binding affinity or alter pharmacokinetics .

- Synthetic Routes: The synthesis of cyclopropyl-containing compounds often involves Grignard reactions or cyclization, as seen in naphthyridine derivatives .

Key Differences :

Methoxy-Substituted Analogues

Structural Similarities :

Key Differences :

- Positioning : The methoxy group in the target compound is positioned at the propan-2-ol backbone, whereas in spiro compounds, methoxy groups are part of aromatic systems, leading to divergent electronic effects.

Comparative Data Table

Research Findings and Hypotheses

- Fluorine Effects : The difluoro groups in the target compound may reduce metabolic degradation, similar to dFdC’s resistance to deamination .

- Cyclopropyl Impact : The cyclopropyl ring’s strain could enhance binding to rigid enzymatic pockets, as seen in naphthyridine derivatives’ cytotoxicity .

- Methoxy Contribution : The methoxy group may improve solubility or serve as a hydrogen-bond acceptor, akin to its role in spiro compounds .

Biological Activity

2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol (CAS No. 1538740-34-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C₇H₈F₂O₂

- Molecular Weight : 162.14 g/mol

- Functional Groups : The presence of a cyclopropyl group and difluoromethyl moiety contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Candida albicans | 0.015 |

These results suggest that the compound may inhibit microbial growth by interfering with critical enzymatic functions within the pathogens.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, indicating a potential therapeutic role in inflammatory diseases.

Anticancer Potential

Emerging research has highlighted the anticancer properties of this compound. In vitro assays on various cancer cell lines have shown significant cytotoxicity.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 35.00 |

| HeLa (Cervical) | 28.50 |

| MCF7 (Breast) | 42.00 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

- Study on Lung Cancer Cells : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 35 µg/mL.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was performed:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Methylcyclopropanecarboxylic acid | C₇H₁₂O₂ | Antimicrobial | Lacks fluorine substituents |

| Cyclopropylmethanol | C₄H₈O | Antiviral | Simpler structure |

| Difluoromethylphenol | C₇H₆F₂O | Anticancer | Contains a phenolic hydroxyl group |

This table illustrates how structural variations influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.